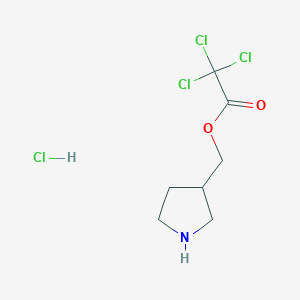
5-bromo-N-phenylpyridine-2-carboxamide
Vue d'ensemble
Description
5-bromo-N-phenylpyridine-2-carboxamide is a chemical compound with the molecular formula C12H8BrN3O . It is primarily used in scientific research and has a variety of applications in the fields of chemistry, biology, and materials.
Molecular Structure Analysis
The molecular structure of 5-bromo-N-phenylpyridine-2-carboxamide is characterized by a pyridine ring substituted with a bromine atom and a phenyl group . The exact structural details would require more specific information or experimental data, which I currently do not have.Chemical Reactions Analysis
While specific chemical reactions involving 5-bromo-N-phenylpyridine-2-carboxamide are not available, similar compounds have been involved in various reactions. For instance, the top reaction types seen in a survey were amide formation, heterocycle formation, N-arylation, CO2H deprotection, N-alkylation, reductive amination, and N-Boc deprotection .Physical And Chemical Properties Analysis
5-bromo-N-phenylpyridine-2-carboxamide has a molecular weight of 277.12 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Applications De Recherche Scientifique
Chemistry and Synthesis
5-bromo-N-phenylpyridine-2-carboxamide: is a versatile compound in synthetic chemistry. It serves as a building block for the synthesis of various heterocyclic compounds . The bromo group on the pyridine ring makes it a prime candidate for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in creating complex organic molecules for material science, pharmaceuticals, and agrochemicals.
Pharmaceuticals
In pharmaceutical research, 5-bromo-N-phenylpyridine-2-carboxamide is utilized for the development of drug candidates. Its structure is amenable to modifications that can lead to the discovery of new therapeutic agents . The presence of both bromo and amide functional groups allows for subsequent functionalization, which is crucial in medicinal chemistry for optimizing drug properties like potency, selectivity, and pharmacokinetics.
Material Science
This compound finds applications in material science due to its potential use in organic semiconductors and as a precursor for electronic materials . The electronic properties of pyridine derivatives make them suitable for use in light-emitting diodes (LEDs), photovoltaic cells, and other electronic devices.
Industrial Applications
In industrial settings, 5-bromo-N-phenylpyridine-2-carboxamide can be used in the synthesis of dyes, pigments, and other specialty chemicals . Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of industrial materials.
Environmental Science
The study of environmental fate and transport of chemical compounds often includes compounds like 5-bromo-N-phenylpyridine-2-carboxamide . Researchers can use it to understand the behavior of similar organic contaminants in the environment .
Biochemistry Research
In biochemistry, this compound can be used to study enzyme-substrate interactions, particularly with enzymes that interact with pyridine rings. It can also serve as a scaffold for designing enzyme inhibitors .
Agricultural Studies
5-bromo-N-phenylpyridine-2-carboxamide: may be explored for its potential use in developing new agrochemicals. Its structural features could be beneficial in creating compounds with herbicidal or pesticidal activities .
Analytical Methods
Analytical chemists may employ 5-bromo-N-phenylpyridine-2-carboxamide as a standard or reagent in chromatography and spectroscopy techniques. It can help in the development of new analytical methods for detecting similar compounds .
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-N-phenylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-9-6-7-11(14-8-9)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEVZDWMTJNQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-phenylpyridine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441764.png)
![3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441765.png)
![2-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1441767.png)

![3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441770.png)
![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441772.png)
![4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441773.png)

![1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441775.png)
![3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441776.png)
![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1441781.png)
![3-[(2,3,5-Trimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441782.png)
![4-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441784.png)
![3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441786.png)